Structural Uniqueness Among Same-Formula Isomers: Differentiation from the 2-Ethyl-3-methoxy Regioisomer (CAS 919108-71-7)
N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide (CAS 919107-71-4) shares the identical molecular formula C₁₅H₂₁N₃O₂ and exact mass with N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide (CAS 919108-71-7) . Despite this formula-level identity, the two compounds differ in the placement of the methyl and ethyl groups: the target bears a 2-methyl + 3-ethoxy pattern, while the comparator carries a 2-ethyl + 3-methoxy pattern. In kinase inhibitor scaffold optimization, such positional isomerism frequently dictates hinge-binding geometry and selectivity across the kinome. No published head-to-head potency comparison is available for these two specific isomers; however, the patent disclosure of both as distinct chemical entities implies non-equivalent biological properties [1].
| Evidence Dimension | Molecular structure (positional isomerism) |
|---|---|
| Target Compound Data | 2-methyl, 3-ethoxy substitution pattern (CAS 919107-71-4) |
| Comparator Or Baseline | 2-ethyl, 3-methoxy substitution pattern (CAS 919108-71-7) |
| Quantified Difference | No quantitative bioactivity data available for direct comparison; identical molecular formula C₁₅H₂₁N₃O₂, MW 275.35 |
| Conditions | Structural comparison based on CAS registry and vendor catalog entries |
Why This Matters
Procurement of the correct positional isomer is essential to avoid unknowingly screening a regioisomer that may exhibit different target binding, even if it shares the same molecular formula and mass.
- [1] Bothe, U. et al. (Bayer Pharma AG). U.S. Patent Application Publication No. US 2016/0311833 A1, October 27, 2016. See Markush formula (I) encompassing both 2-methyl and 2-ethyl variants. View Source
